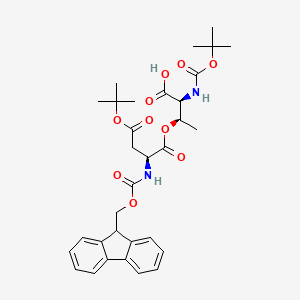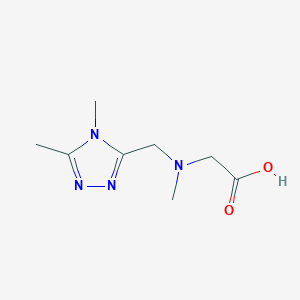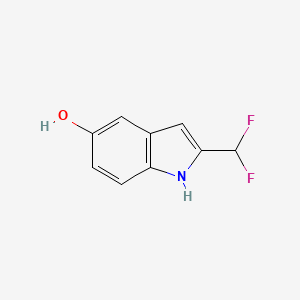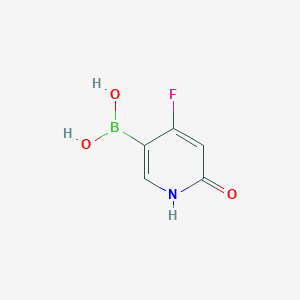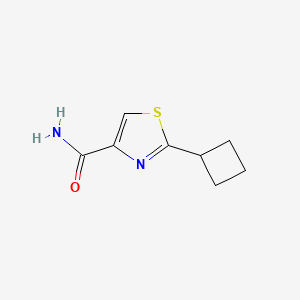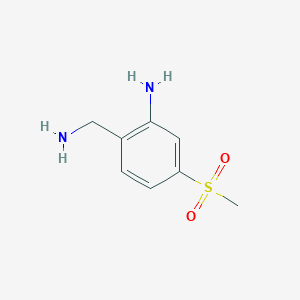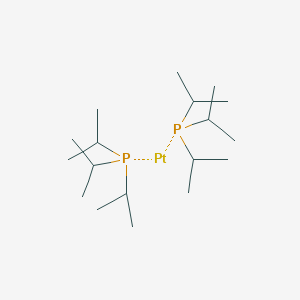
Bis(triisopropylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triisopropylphosphine)platinum is a coordination compound featuring platinum as the central metal atom coordinated to two triisopropylphosphine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(triisopropylphosphine)platinum typically involves the reaction of platinum(II) chloride with triisopropylphosphine under controlled conditions. One common method involves dissolving platinum(II) chloride in an appropriate solvent, such as dichloromethane, and then adding triisopropylphosphine. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triisopropylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of new platinum complexes with different ligands .
Applications De Recherche Scientifique
Bis(triisopropylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of bis(triisopropylphosphine)platinum involves its interaction with target molecules through coordination chemistry. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death. The compound’s ability to form stable complexes with various ligands makes it a versatile tool in both chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)platinum chloride: Another platinum-phosphine complex with different ligands.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triisopropylphosphine)nickel: A nickel analog with similar ligand coordination
Uniqueness
Bis(triisopropylphosphine)platinum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its steric and electronic characteristics differ from those of similar compounds, making it suitable for specialized applications in catalysis and materials science .
Propriétés
Numéro CAS |
60648-71-7 |
|---|---|
Formule moléculaire |
C18H42P2Pt |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
Clé InChI |
UTJMZAMIFSDYDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
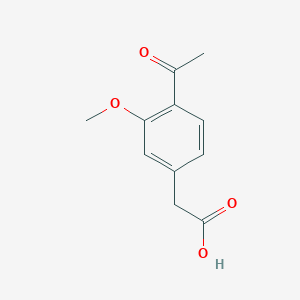
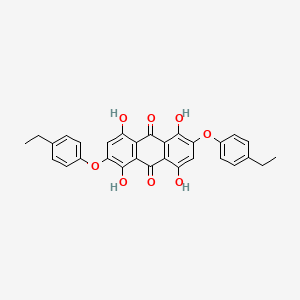
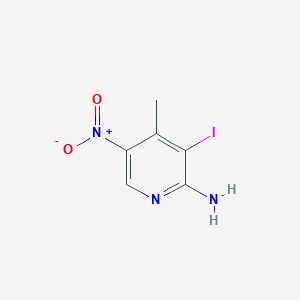
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
